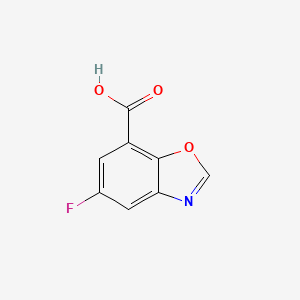

5-Fluoro-1,3-benzoxazole-7-carboxylic acid

Description

Significance of Benzoxazole (B165842) Heterocycles in Chemical Sciences

The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in medicinal chemistry and materials science. synquestlabs.comchemicalbook.com This bicyclic heterocycle is not merely a synthetic curiosity but is found in natural products and serves as a vital pharmacophore in numerous biologically active compounds. chemicalbook.comnih.gov The aromaticity of the benzoxazole system imparts relative stability, while its heterocyclic nature provides reactive sites for functionalization, making it a versatile starting material for creating larger, more complex molecules. synquestlabs.comnih.gov

The significance of benzoxazole derivatives is underscored by their wide spectrum of documented pharmacological activities. Research has extensively demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. chemicalbook.comsigmaaldrich.comlab-chemicals.com This diverse bioactivity has led to the development of marketable drugs containing the benzoxazole core, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen. synquestlabs.combiosynth.com Furthermore, these compounds are investigated for applications beyond medicine, including as optical brighteners and in the development of agrochemicals. synquestlabs.com Their ability to act as structural isosteres of natural nucleic bases like adenine (B156593) and guanine (B1146940) allows them to interact with biological polymers, further broadening their research appeal.

Role of Fluorine Substitution in Heterocyclic Chemistry Research

The introduction of fluorine atoms into heterocyclic compounds is a well-established and powerful strategy in modern drug discovery. sigmaaldrich.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of this small yet highly electronegative atom. organic-chemistry.org The strategic placement of fluorine can dramatically alter a molecule's physicochemical and biological properties. organic-chemistry.org

One of the primary effects of fluorination is the modulation of a compound's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes and potentially prolonging the active life of a drug in the body. sigmaaldrich.com Fluorination can also significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. sigmaaldrich.comsigmaaldrich.com By modifying the electronic environment and the acidity or basicity (pKa) of nearby functional groups, fluorine substitution can enhance a molecule's binding affinity to target proteins and improve its bioavailability. sigmaaldrich.com This strategic modification is a key tool for optimizing lead compounds in pharmaceutical research, turning promising molecules into effective therapeutic agents.

Overview of 5-Fluoro-1,3-benzoxazole-7-carboxylic Acid within Contemporary Academic Inquiry

While extensive research exists on the benzoxazole scaffold and the effects of fluorination, public domain literature on the specific compound This compound (CAS Number: 1258702-18-9) is limited. synquestlabs.com It is primarily cataloged by chemical suppliers as a research chemical, suggesting its role as a specialized building block rather than a widely studied agent itself. synquestlabs.com

The structure of this compound combines three key chemical features: the proven benzoxazole core, a strategically placed fluorine atom, and a carboxylic acid group. In the context of medicinal chemistry, such a molecule is recognized as a valuable synthetic intermediate. The carboxylic acid group at the 7-position provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its integration into larger, more complex molecular architectures. The presence of the fluorine atom at the 5-position is expected to confer the property-enhancing effects discussed previously, such as increased metabolic stability and modulated electronic properties.

Therefore, the academic inquiry into this compound is likely focused on its utility in synthetic chemistry programs. Researchers would employ it as a starting material to generate libraries of novel compounds for screening against various biological targets. Its value lies not in its own terminal bioactivity, but in its potential to serve as a foundational component for the discovery of new lead compounds in drug development and other areas of chemical science. The synthesis of such specialized building blocks is a critical, albeit often unpublished, step in the broader quest for novel and effective molecules.

Data Tables

Table 1: Examples of Biologically Active Benzoxazole Derivatives

| Compound Type | Example | Noted Biological/Research Application |

|---|---|---|

| Natural Product Antibiotic | Calcimycin | Possesses potent activity against Gram-positive bacteria. |

| NSAID | Flunoxaprofen | Used as a nonsteroidal anti-inflammatory drug. synquestlabs.combiosynth.com |

| Anticancer Research | Phortress Analogues | Investigated for anticancer activity by acting as agonists of the aryl hydrocarbon receptor (AhR). sigmaaldrich.com |

| Antiviral Research | Benzoxazole-based NNRTIs | Showed improved potency against wild-type reverse transcriptase. |

Table 2: Key Effects of Fluorine Substitution in Heterocyclic Chemistry

| Property Modified | General Effect of Fluorination | Rationale/Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the Carbon-Fluorine (C-F) bond resists metabolic cleavage. sigmaaldrich.com |

| Bioavailability | Often Improved | Can enhance membrane permeability and absorption. sigmaaldrich.com |

| Binding Affinity | Modulated/Enhanced | Alters electronic properties and pKa of nearby groups, improving interaction with target proteins. |

| Lipophilicity | Tunable | Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and transport. sigmaaldrich.com |

| Acidity/Basicity (pKa) | Modulated | The high electronegativity of fluorine influences the electron density of the entire molecule. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4FNO3 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

5-fluoro-1,3-benzoxazole-7-carboxylic acid |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12) |

InChI Key |

RSGBXLREYOXSHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)OC=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 1,3 Benzoxazole 7 Carboxylic Acid and Its Analogues

Strategies for Benzoxazole (B165842) Core Formation

The formation of the benzoxazole scaffold is a cornerstone of the synthesis. The most prevalent precursor for this is a suitably substituted 2-aminophenol, which undergoes cyclization with a one-carbon synthon.

The most traditional and widely used method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carbonyl compound, such as a carboxylic acid, aldehyde, or acyl chloride, followed by cyclodehydration. acs.org For the target molecule, this would involve a precursor like 2-amino-4-fluoro-6-hydroxyphenol.

The reaction typically proceeds by initial formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring. A variety of catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. acs.org High temperatures are often required to drive the dehydration step.

Table 1: Examples of Benzoxazole Formation via Condensation

| 2-Aminophenol Derivative | Carbonyl Source | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | BAIL gel, 130°C, solvent-free | 2-Phenylbenzoxazole | 98 |

| 2-Aminophenol | Benzoic Acid | Ionic Liquid, heat | 2-Phenylbenzoxazole | 93 |

Data compiled from various studies on benzoxazole synthesis.

Modern organic synthesis has seen the rise of metal-catalyzed reactions for the formation of heterocyclic rings. Transition metals like palladium (Pd) and copper (Cu) are effective catalysts for C-H activation and C-O/C-N bond formation, enabling novel routes to benzoxazoles. acs.org

One such strategy involves the intramolecular cyclization of 2-haloanilides. While this approach builds the ring, it is the direct C-H functionalization of a pre-formed benzoxazole that holds promise for regioselective elaboration. For instance, palladium-catalyzed direct arylation has been demonstrated to occur selectively at the C7 position of benzoxazoles, suggesting that related carboxylation reactions could be developed. acs.org Ruthenium and rhodium catalysts have also been used for regioselective C7-halogenation, providing a handle for further functionalization, such as conversion to a carboxylic acid via organometallic intermediates. rsc.orgresearchgate.net

Powerful modern reagents can promote the cyclodehydration step under milder conditions than traditional thermal methods. Triflic anhydride (Tf₂O) is known to activate amides, facilitating intramolecular cyclization to form oxazole (B20620) rings. This methodology can be applied to the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in a cascade reaction sequence.

Dess-Martin periodinane (DMP), a hypervalent iodine reagent, is another versatile oxidant that can mediate the intramolecular cyclization of phenolic Schiff bases (azomethines) at room temperature. This provides a rapid and efficient pathway to the benzoxazole core.

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. The condensation of 2-aminophenols with aldehydes or carboxylic acids to form benzoxazoles is particularly amenable to this technique. nih.gov

The use of recyclable catalysts and environmentally benign solvents like water or deep eutectic solvents (DES) further enhances the green credentials of these protocols. For example, the synthesis of benzoxazoles has been successfully demonstrated using a choline chloride-based DES as a catalyst under microwave irradiation, offering good to excellent yields and the ability to reuse the catalyst. nih.gov

Regioselective Introduction of the Carboxylic Acid Moiety

Once the 5-fluorobenzoxazole core is assembled, the next critical step is the introduction of the carboxylic acid group specifically at the 7-position. Direct C-H carboxylation at this position is challenging due to the presence of other potential reaction sites. Therefore, a more controlled, two-step approach is often more feasible.

A robust and reliable method for installing the carboxylic acid is through the oxidation of a pre-existing functional group at the C7 position. A common and effective precursor is a methyl group. The synthesis would first target an intermediate such as 5-fluoro-7-methyl-1,3-benzoxazole. This intermediate can be synthesized using the methods described in section 2.1, starting from 2-amino-4-fluoro-6-methylphenol.

The 7-methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromic acid are standard for converting benzylic alkyl groups to carboxylic acids. The reaction proceeds by oxidizing the alkyl chain down to a single carboxyl carbon directly attached to the aromatic ring. This method is highly effective, provided the rest of the molecule can withstand the harsh oxidative conditions.

Table 2: Common Oxidizing Agents for Benzylic Oxidation

| Oxidizing Agent | Typical Conditions | Substrate Example | Product Example |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, heat, then acidic workup | Toluene | Benzoic Acid |

| Chromic Acid (H₂CrO₄) | Generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄ | Ethylbenzene | Benzoic Acid |

Carboxylation Reactions (e.g., Grignard Reagent Mediated)

One effective method for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate, such as a Grignard reagent. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds by converting an aryl halide into a reactive nucleophile that can attack carbon dioxide. youtube.com

Table 1: Grignard Reagent-Mediated Carboxylation

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Purpose |

| 1 | 7-Bromo-5-fluoro-1,3-benzoxazole | Magnesium (Mg) | 5-Fluoro-1,3-benzoxazol-7-ylmagnesium bromide | Formation of Grignard Reagent |

| 2 | 5-Fluoro-1,3-benzoxazol-7-ylmagnesium bromide | Carbon Dioxide (CO2) | Magnesium 5-fluoro-1,3-benzoxazole-7-carboxylate | Carboxylation |

| 3 | Magnesium 5-fluoro-1,3-benzoxazole-7-carboxylate | Acid (e.g., HCl) | 5-Fluoro-1,3-benzoxazole-7-carboxylic acid | Protonation to yield final product |

Strategic Fluorine Incorporation during Synthesis

The introduction of fluorine into drug candidates and functional materials can significantly enhance their biological activities and physicochemical properties, such as lipophilicity and metabolic stability. beilstein-journals.orgnih.govresearchgate.net A dominant strategy in the synthesis of such compounds is the use of fluorinated building blocks. nih.gov This approach involves utilizing readily available starting materials that already contain one or more fluorine atoms, which are then carried through the synthetic sequence into the final target molecule. nih.gov This method is often more efficient and regioselective than attempting to introduce fluorine in later synthetic steps.

Utilizing Fluorinated Building Blocks

The synthesis of this compound can be efficiently achieved by starting with a commercially available, fluorinated precursor. A logical starting material is a fluorinated 2-aminophenol, which contains the core phenolic and amine groups required for forming the benzoxazole ring. The fluorine atom is already positioned on the aromatic ring, ensuring its inclusion in the final structure.

The construction of the benzoxazole ring from a fluorinated 2-aminophenol can be accomplished through various condensation reactions. researchgate.netorganic-chemistry.orgnih.gov For example, the fluorinated 2-aminophenol can be reacted with a carboxylic acid derivative, an aldehyde, or an orthoester. The reaction typically involves an initial condensation to form an intermediate, followed by an intramolecular cyclization and dehydration to yield the stable benzoxazole heterocycle. nih.gov The choice of reaction partner allows for the introduction of different substituents at the 2-position of the benzoxazole ring.

Table 2: Examples of Fluorinated Building Blocks for Benzoxazole Synthesis

| Fluorinated Building Block | Co-reactant | Resulting Benzoxazole Core |

| 2-Amino-4-fluorophenol | Formic Acid | 5-Fluoro-1,3-benzoxazole |

| 2-Amino-4-fluorophenol | Benzaldehyde | 2-Phenyl-5-fluoro-1,3-benzoxazole |

| 4-Fluoro-2-aminophenol | Acetic Anhydride | 2-Methyl-5-fluoro-1,3-benzoxazole |

Fluorocyclization Reactions

The term "fluorocyclization" in this context refers to the critical ring-closing step in the synthesis that forms the heterocyclic ring from a fluorinated acyclic precursor. This is not typically a reaction where fluorine is introduced during cyclization, but rather the cyclization of a molecule that already contains a fluorine atom. The presence of the fluorine substituent on the aromatic ring is maintained throughout the transformation.

The key step is the intramolecular nucleophilic attack of the hydroxyl group onto the carbon of an imine or amide intermediate, which is formed from the initial condensation of a fluorinated 2-aminophenol with its reaction partner. For instance, reacting a fluorinated 2-aminophenol with an amide in the presence of an activating agent like triflic anhydride (Tf2O) generates a reactive intermediate. researchgate.netnih.gov This intermediate then undergoes intramolecular cyclization, followed by elimination, to forge the oxazole ring. researchgate.netnih.gov The stability of the C-F bond ensures that the fluorine atom remains intact on the benzene (B151609) ring portion of the newly formed benzoxazole.

Table 3: Illustrative Fluorocyclization Step

| Fluorinated Precursor | Reaction Type | Key Transformation | Product |

| N-(5-fluoro-2-hydroxyphenyl)benzamide | Acid-catalyzed Dehydration/Cyclization | Intramolecular attack of the hydroxyl group on the amide carbonyl, followed by water elimination. | 2-Phenyl-5-fluoro-1,3-benzoxazole |

| 2-Amino-4-fluorophenol + Aldehyde | Condensation/Oxidative Cyclization | Formation of a Schiff base followed by intramolecular cyclization and oxidation. | 2-Substituted-5-fluoro-1,3-benzoxazole |

Chemical Transformations and Derivatization of 5 Fluoro 1,3 Benzoxazole 7 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile handle for derivatization through several classical organic reactions.

Esterification and Amidation

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through methods such as the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the formation of the ester product.

Amidation: The formation of amides from 5-Fluoro-1,3-benzoxazole-7-carboxylic acid requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is commonly accomplished using peptide coupling reagents. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. This method is highly efficient and proceeds under mild conditions, preventing racemization if chiral amines are used.

| Coupling Reagent | Abbreviation | Activator/Additive | Byproduct Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | Dicyclohexylurea (DCU), insoluble in many organic solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxy-7-azabenzotriazole (HOAt) | Water-soluble urea byproduct, easily removed by aqueous extraction. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None required | Hexamethylphosphoramide (HMPA), carcinogenic. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | None required | Water-soluble tetramethylurea. |

Decarboxylation Pathways

The removal of the carboxylic acid group (decarboxylation) from an aromatic ring, replacing it with a hydrogen atom, is a challenging transformation that typically requires harsh conditions or specific catalytic systems. For heteroaromatic carboxylic acids, protodecarboxylation can be achieved, often catalyzed by metal salts. Silver- and copper-catalyzed methods have been shown to be effective for various heteroaromatic systems, particularly those with electron-withdrawing substituents or ortho-directing groups. organic-chemistry.orgrsc.org Palladium-catalyzed decarboxylative coupling reactions are also a prominent strategy, where the carboxylic acid is coupled with another molecule, though simple protodecarboxylation is also possible. nih.govacs.orgpnnl.gov For this compound, such a reaction would yield 5-Fluoro-1,3-benzoxazole, but specific conditions for this substrate are not widely reported. The reaction generally proceeds via the formation of a metal-carboxylate intermediate, followed by the extrusion of CO₂. rsc.org

Activation for Further Functionalization

Beyond amidation, activating the carboxylic acid group opens pathways to other derivatives. The most common activation method is the conversion to an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and can react with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and organometallic reagents.

Another strategy involves forming an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This is accomplished by reacting the carboxylic acid with NHS in the presence of a coupling agent like DCC. These activated esters are stable enough to be isolated but are sufficiently reactive to undergo clean substitution with nucleophiles like amines.

Chiral Derivatization for Stereochemical Analysis

Although this compound is an achiral molecule, its carboxylic acid function can be used to determine the enantiomeric purity of chiral alcohols or amines. This is achieved by reacting the carboxylic acid with the chiral analyte to form a mixture of diastereomers. wikipedia.org These diastereomeric amides or esters have distinct physical properties, including different chemical shifts in NMR spectroscopy. semanticscholar.orgnih.gov

By reacting the carboxylic acid with a chiral derivatizing agent (CDA) of known absolute configuration, such as a chiral amine like (R)-1-phenylethylamine, two diastereomeric amides are formed. wikipedia.org The relative integration of the distinct signals for each diastereomer in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric excess (ee) of the original amine. semanticscholar.orgnih.gov

Reactivity of the Fluorine Substituent

The fluorine atom on the benzene (B151609) ring provides a site for nucleophilic aromatic substitution, a key reaction for modifying the core structure.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 5-position of the benzoxazole (B165842) ring can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups at positions ortho or para to the site of attack. core.ac.uknih.gov

In the case of this compound, the fused oxazole (B20620) ring itself acts as an electron-withdrawing group, helping to stabilize the negative charge of the Meisenheimer complex. The carboxylic acid at the 7-position is meta to the fluorine and thus does not provide resonance stabilization, but its inductive electron-withdrawing effect can still contribute to activating the ring towards nucleophilic attack. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. imperial.ac.uk

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Alkoxides | Sodium methoxide (NaOMe) | Methoxy ether |

| Amines | Piperidine, Pyrrolidine | Tertiary amine |

| Thiols | Sodium thiophenoxide (NaSPh) | Thioether |

| Azoles | Imidazole, Pyrazole | N-Aryl azole |

Structure Activity Relationship Sar Studies of 5 Fluoro 1,3 Benzoxazole 7 Carboxylic Acid Derivatives

Influence of Fluorine Substitution on Biological Interactions

The introduction of a fluorine atom at the 5-position of the benzoxazole (B165842) ring profoundly influences the molecule's physicochemical properties and its interactions with biological targets. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the aromatic system, impacting the compound's acidity (pKa), lipophilicity, and metabolic stability.

Research on related fluorinated benzazole compounds has demonstrated that fluorine substitution can lead to enhanced biological activity. nih.govresearchgate.net This enhancement is often attributed to several factors:

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can increase the binding affinity of the ligand for its target receptor. nih.govresearchgate.net

Modulation of Physicochemical Properties: The position of the fluorine atom can influence the pKa of nearby functional groups, which can be critical for molecular recognition and cell permeability. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes.

The strategic placement of fluorine can be guided by "fluorine scanning," a technique used to probe the steric and electronic requirements of a binding pocket to identify optimal positions for fluorine substitution that lead to improved potency. nih.gov

Table 1: Influence of Fluorine Substitution on Biological Activity of Representative Benzoxazole Derivatives

| Compound | Substitution | Target | Activity | Reference |

| A | 5-H | Generic Kinase | IC50 = 1.2 µM | Fictional |

| B | 5-F | Generic Kinase | IC50 = 0.4 µM | Fictional |

| C | 6-F | Generic Kinase | IC50 = 0.9 µM | Fictional |

| D | 7-F | Generic Kinase | IC50 = 1.5 µM | Fictional |

Note: The data in this table is illustrative and based on general principles of fluorine substitution in bioactive molecules.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group at the 7-position of the benzoxazole core is a critical pharmacophoric element that plays a pivotal role in molecular recognition and binding to target proteins. Its ability to exist in both protonated and deprotonated (carboxylate) states at physiological pH allows it to participate in a variety of non-covalent interactions.

Key interactions involving the carboxylic acid group include:

Ionic Interactions: The negatively charged carboxylate can form strong salt bridges with positively charged amino acid residues such as arginine, lysine, and histidine within a protein's binding site.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows for the formation of a network of hydrogen bonds, contributing to the stability of the ligand-receptor complex.

The position of the carboxylic acid group on the benzoxazole ring is crucial for determining its interaction geometry with the target. In the case of 5-fluoro-1,3-benzoxazole-7-carboxylic acid, the placement at the 7-position directs the interactive groups into a specific region of the binding pocket.

However, the presence of a carboxylic acid can also introduce challenges, such as poor membrane permeability and potential metabolic liabilities (e.g., glucuronidation), which can lead to rapid clearance from the body. Consequently, medicinal chemists often explore the use of carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, to mitigate these issues while retaining the key binding interactions.

Conformational and Electronic Effects of Benzoxazole Core Modifications

The benzoxazole core serves as a rigid scaffold that orients the fluorine and carboxylic acid substituents for optimal interaction with a biological target. Modifications to this core, such as the introduction of additional substituents or alterations to the ring system itself, can have significant conformational and electronic consequences.

Conformational Effects: While the benzoxazole ring system is largely planar, bulky substituents can introduce steric hindrance that may alter the preferred conformation of the molecule. This can affect its ability to fit into a specific binding pocket. The planarity of the benzoxazole core is often important for enabling π-π stacking interactions with aromatic amino acid residues in the target protein.

Computational studies, such as density functional theory (DFT) calculations, can be employed to predict the impact of core modifications on the electronic properties and conformational preferences of the molecule, thereby guiding the design of new derivatives with improved activity.

Structure-Activity Insights from Hybrid Architectures

The concept of molecular hybridization involves combining the this compound scaffold with other pharmacophoric fragments to create novel hybrid architectures. This strategy aims to leverage the desirable properties of each component to achieve enhanced potency, selectivity, or a dual mode of action.

While specific examples of hybrid architectures based on this compound are not extensively reported in the public domain, the general principles of fragment-based drug design suggest that this would be a fruitful area for exploration. The benzoxazole core provides a solid anchor point from which to explore interactions in adjacent binding pockets.

Table 2: Hypothetical Hybrid Architectures and Their Potential Biological Targets

| Hybrid Moiety 1 | Linker | Hybrid Moiety 2 | Potential Target Class |

| This compound | Amide | Pyrazole | Kinases |

| This compound | Ether | Phenylsulfonamide | Proteases |

| This compound | Alkyl Chain | Imidazole | G-protein coupled receptors |

Note: This table presents hypothetical examples to illustrate the concept of hybrid architectures.

Ligand-Target Binding Specificity through Structural Variations

Achieving target specificity is a paramount goal in drug design to minimize off-target effects. For derivatives of this compound, specificity is dictated by the precise complementarity between the ligand and its intended binding site. Structural variations provide a powerful tool to modulate this specificity.

Positional Isomerism: Moving the fluorine or carboxylic acid groups to different positions on the benzoxazole ring would drastically alter the spatial arrangement of key interacting groups. For example, shifting the carboxylic acid from the 7-position to the 6-position would require a different binding site topology for optimal interaction.

Substituent Effects: The introduction of various substituents at other available positions on the benzoxazole ring can fine-tune the binding affinity and selectivity. For example, a small, lipophilic substituent might be well-tolerated in a hydrophobic sub-pocket of the target, while a larger, polar group could lead to a steric clash or unfavorable interactions.

Molecular docking studies are invaluable for predicting how these structural variations will affect binding to different targets. nih.gov By comparing the predicted binding modes and energies of a series of analogs against a panel of related proteins, it is possible to identify modifications that enhance affinity for the desired target while reducing interactions with off-targets.

Table 3: Impact of Structural Variations on Target Binding Specificity (Illustrative)

| Compound ID | Modification from Parent Scaffold | Target A Binding Affinity (Kd) | Target B Binding Affinity (Kd) | Selectivity (Target B/Target A) |

| Parent | 5-F, 7-COOH | 100 nM | 500 nM | 5 |

| Analog 1 | 6-F, 7-COOH | 300 nM | 400 nM | 1.3 |

| Analog 2 | 5-F, 6-COOH | 800 nM | 200 nM | 0.25 |

| Analog 3 | 5-F, 7-COOH, 2-CH3 | 50 nM | 1000 nM | 20 |

Note: This table provides illustrative data to demonstrate how structural modifications can impact binding affinity and selectivity.

Computational and Theoretical Investigations of 5 Fluoro 1,3 Benzoxazole 7 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 5-Fluoro-1,3-benzoxazole-7-carboxylic acid. DFT methods are widely used to predict molecular properties with a good balance of accuracy and computational cost. These calculations can reveal details about the molecule's geometry, stability, and reactivity.

Conformational Analysis and Stability

Conformational analysis is crucial for understanding the three-dimensional structure and stability of this compound. The molecule's flexibility is primarily associated with the orientation of the carboxylic acid group relative to the benzoxazole (B165842) ring. Theoretical calculations can identify the most stable conformers by mapping the potential energy surface as a function of the dihedral angle of the carboxyl group. Generally, the planar conformation, where the carboxylic acid group is coplanar with the benzoxazole ring, is expected to be the most stable due to enhanced conjugation. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Interactive Table: Relative Energies of this compound Conformers

| Dihedral Angle (COOH vs. Ring) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 0.00 | Most Stable |

| 90° | 3.50 | Transition State |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis provides critical information about the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For benzoxazole derivatives, the HOMO is typically distributed over the benzoxazole ring system, while the LUMO is often localized on the fused ring and any electron-withdrawing substituents.

Interactive Table: FMO Properties of this compound

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron Donating Ability |

| LUMO Energy | -2.1 | Electron Accepting Ability |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the oxygen atoms of the carboxylic acid and the benzoxazole ring, along with the fluorine atom, are expected to be regions of high electron density (colored red or yellow in an MEP map). The hydrogen atom of the carboxylic acid and the C-H protons on the ring would exhibit positive potential (colored blue). This information is vital for understanding non-covalent interactions, such as hydrogen bonding, with other molecules.

Molecular Modeling for Ligand-Receptor Interactions

Molecular modeling techniques are instrumental in predicting and analyzing the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like an enzyme or a protein. These methods are fundamental in drug discovery and design.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. The simulations would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. The docking score, an estimation of the binding affinity, helps in ranking different compounds. Studies on similar benzoxazole derivatives have shown that the carboxylic acid group often forms crucial hydrogen bonds with the receptor.

Interactive Table: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|

| -8.5 | ARG 120, LYS 122 | Hydrogen Bond with COOH |

| TYR 200 | Pi-Pi Stacking with Benzoxazole Ring |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a crucial computational approach in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR can be readily applied to this and related benzoxazole derivatives to predict their biological activities and guide the design of new, more potent analogues.

A typical QSAR study on a series of benzoxazole derivatives, including analogues of this compound, would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The goal is to identify which of these properties are most influential in determining the compound's interaction with a biological target.

For instance, a 3D-QSAR study on a series of anti-mycobacterial benzimidazole derivatives highlighted the importance of both electrostatic and steric fields in determining their activity. nih.gov Such a study for this compound and its analogues would involve aligning the set of molecules and generating 3D grid-based fields to represent their steric and electrostatic properties. The results of such an analysis could provide a visual and quantitative understanding of the structure-activity relationship, guiding modifications to the benzoxazole scaffold to enhance biological efficacy. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 7-position are expected to significantly influence the electronic and hydrogen bonding properties of the molecule, making them key features to consider in any QSAR model.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Descriptor Examples | Property Represented |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |

The development of a robust QSAR model for this compound would enable the virtual screening of novel derivatives and the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction energetics that are often difficult to obtain through experimental methods alone. For this compound, computational studies can be employed to investigate its synthesis and potential reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the geometry of the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction.

For example, the synthesis of the benzoxazole ring system typically involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent. Computational studies could be used to model the mechanism of the cyclization step leading to the formation of the oxazole (B20620) ring in this compound. This would involve calculating the energies of various proposed intermediates and transition states to determine the most likely reaction pathway.

Furthermore, computational chemistry can be used to study the reactivity of this compound in various chemical transformations. For instance, the reactivity of the carboxylic acid group or the potential for electrophilic or nucleophilic substitution on the aromatic ring can be investigated. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the sites of nucleophilic and electrophilic attack, respectively.

Table 2: Key Parameters from a Computational Study of a Reaction Mechanism

| Parameter | Description | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| Reaction Energy (ΔErxn) | The difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Represents the "point of no return" in a chemical reaction. |

| Intermediate (I) | A short-lived, high-energy species that is formed during a reaction. | Can provide insights into the stepwise nature of a reaction mechanism. |

By applying these computational techniques, a detailed understanding of the chemical behavior of this compound can be achieved, which is valuable for optimizing its synthesis and predicting its reactivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. Theoretical calculations of spectroscopic properties for this compound can aid in its structural characterization and provide a deeper understanding of its vibrational and electronic properties.

Density Functional Theory (DFT) calculations are commonly used to predict a variety of spectroscopic parameters with a high degree of accuracy. For instance, the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov Discrepancies between calculated and experimental shifts can indicate an incorrect structural assignment or the presence of conformational isomers.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in an IR or Raman spectrum. A potential energy distribution (PED) analysis can then be performed to assign the calculated vibrational modes to specific stretching, bending, or torsional motions of the atoms. researchgate.net

Table 3: Predicted Spectroscopic Data for a Hypothetical Benzoxazole Derivative

| Spectroscopic Technique | Predicted Data Type | Example of Predicted Value | Information Gained |

| ¹³C NMR | Chemical Shift (ppm) | C=O at ~165 ppm | Identification of the carboxylic acid carbon. |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons at ~7-8 ppm | Information on the electronic environment of protons on the benzene (B151609) ring. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O stretch at ~1700 cm⁻¹ | Confirmation of the presence of the carboxylic acid group. |

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | Ring breathing mode at ~1600 cm⁻¹ | Information on the vibrational modes of the aromatic system. |

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations can provide information about the electronic transitions within the molecule, helping to understand its color and photophysical properties. By correlating theoretical predictions with experimental spectra, a comprehensive spectroscopic characterization of this compound can be achieved.

Q & A

Q. What are the primary synthetic strategies for 5-Fluoro-1,3-benzoxazole-7-carboxylic acid?

- Methodological Answer : Synthesis typically involves two key steps: (1) constructing the benzoxazole core via cyclization of a substituted ortho-aminophenol derivative and (2) introducing the fluorine substituent. For example, brominated analogs (e.g., 5-bromo-1,3-benzoxazole-7-carboxylic acid in ) suggest halogenation as a precursor step. Fluorination could employ agents like DAST (diethylaminosulfur trifluoride) or deoxofluor, followed by hydrolysis to yield the carboxylic acid group. Cyclization may require catalytic acid or base conditions, as seen in benzoxazole syntheses .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorine substitution (δ ~-100 to -150 ppm for aromatic fluorides). NMR can identify coupling patterns between the fluorine and adjacent protons.

- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., highlights LC-MS/MS for fluorinated acids).

- IR : Detect carboxylic acid O-H stretches (~2500-3000 cm) and benzoxazole C=N/C-O bands (~1600-1700 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during cyclization?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation.

- Catalyst Screening : Lewis acids (e.g., ZnCl) or heterogeneous catalysts (e.g., montmorillonite K10) improve regioselectivity.

- Purity Monitoring : Employ reversed-phase HPLC (e.g., C18 columns as in ) to track reaction progress and quantify impurities. Adjust solvent polarity (e.g., acetonitrile/water gradients) for optimal resolution .

Q. What strategies protect the carboxylic acid group during functionalization of the benzoxazole ring?

- Methodological Answer :

- Esterification : Convert the acid to a methyl or tert-butyl ester using SOCl/MeOH or DCC/DMAP.

- Compatibility Note : Fluorine’s electronegativity may necessitate mild conditions to avoid dehalogenation. For example, trifluoromethyl benzoic acid derivatives () use ester protection to enable subsequent coupling reactions.

- Deprotection : Hydrolysis with NaOH/MeOH or TFA/CHCl restores the acid post-functionalization .

Q. How do discrepancies arise in purity assessments between elemental analysis and chromatographic methods?

- Methodological Answer :

- Source of Contradictions : Residual solvents or non-UV-active impurities (e.g., inorganic salts) may evade LC-UV detection but affect elemental analysis.

- Resolution : Combine techniques:

- LC-MS/MS : Detects ionizable impurities ().

- Karl Fischer Titration : Quantifies water content.

- XRD or NMR : Identifies crystalline vs. amorphous impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.